molecular formula C11H16F3N3O4 B2638416 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid CAS No. 1803582-51-5

3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid

Cat. No. B2638416
CAS RN: 1803582-51-5
M. Wt: 311.261
InChI Key: COWSJORVTFVHGU-UHFFFAOYSA-N
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Description

3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid (abbreviated as PMTFA) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. PMTFA is a heterocyclic compound that contains a morpholine ring and an oxadiazole ring, and it is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Antimicrobial Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities against various microorganisms. For example, Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, including compounds with morpholine moieties, and reported some antimicrobial activity against tested microorganisms (Başoğlu et al., 2013). Similarly, Patel et al. (2010) reported the synthesis of 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles containing morpholine and their antibacterial studies, indicating potential applications in antimicrobial therapy (Patel et al., 2010).

Anti-inflammatory and Analgesic Agents

Derivatives of 1,3,4-oxadiazole, including those modified with morpholine, have been synthesized and tested for anti-inflammatory and analgesic activities. Husain et al. (2009) synthesized a series derived from fenbufen, showing significant anti-inflammatory and analgesic activities with reduced ulcerogenic action, suggesting their potential as safer therapeutic agents (Husain et al., 2009).

Corrosion Inhibition

Research has also explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. Ammal et al. (2018) studied the effect of substitution on benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid, demonstrating their effectiveness as corrosion inhibitors. This indicates potential applications in protecting metals against corrosion in industrial settings (Ammal et al., 2018).

properties

IUPAC Name

3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.C2HF3O2/c1-6(2)8-11-12-9(14-8)7-5-13-4-3-10-7;3-2(4,5)1(6)7/h6-7,10H,3-5H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWSJORVTFVHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2COCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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